molecular formula C16H12ClF3N4O B2719299 (E)-3-[5-Chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-methylprop-2-enamide CAS No. 1424698-14-5

(E)-3-[5-Chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-methylprop-2-enamide

Cat. No. B2719299
CAS RN: 1424698-14-5
M. Wt: 368.74
InChI Key: HUWHQQKRBWBSEC-UHFFFAOYSA-N
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Description

The compound “(E)-3-[5-Chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-methylprop-2-enamide” is a heterocyclic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also contains a trifluoromethyl group (-CF3), which is known to exhibit numerous pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopy techniques such as 1H-13C HMBC, 1H-13C HSQC, 1H-13C H2BC, 1H-15N HMBC, 1H-15N LR-HSQMBC, 1H-1H TOCSY, 1H-1H COSY, 1H-1H NOESY and 1,1-ADEQUATE experiments . These techniques can provide key information in the establishment of structural assignments and predominant configuration .

Scientific Research Applications

Structural Analysis and Molecular Design

Pyrazole derivatives are extensively studied for their structural characteristics, which are crucial for designing molecules with potential bioactivity. The study of pyrazole sulphonamide derivatives revealed the planarity of the phenyl and pyrazole rings and highlighted the importance of molecular packing involving intermolecular hydrogen bonds, which could influence the biological activity of related compounds (Iulek et al., 1993).

Synthesis of Heterocyclic Compounds

Research into the synthesis of enaminones and their reaction with aminoheterocycles demonstrates the versatility of pyrazole derivatives in generating diverse heterocyclic compounds, which are valuable in medicinal chemistry for their potential therapeutic applications (Almazroa et al., 2004).

Anticancer and Anti-inflammatory Applications

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the potential of pyrazole derivatives in the development of therapeutic agents for cancer and inflammation-related diseases (Rahmouni et al., 2016).

Material Science Applications

Pyrazole derivatives have also found applications in material science, such as the development of new polyamides and polyimides containing polar functional groups. These polymers, derived from pyrazole rings with amino and cyano groups, exhibit high solubility and thermal stability, making them suitable for advanced material applications (Kim et al., 2016).

Antimicrobial Agents

The design and synthesis of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents highlight the antimicrobial potential of pyrazole derivatives. Some synthesized compounds displayed broad-spectrum antimicrobial activities, affirming the role of pyrazole derivatives in developing new antimicrobial agents (Bhat et al., 2016).

properties

IUPAC Name

(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N4O/c1-9-13(6-10(8-21)15(25)22-2)14(17)24(23-9)12-5-3-4-11(7-12)16(18,19)20/h3-7H,1-2H3,(H,22,25)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWHQQKRBWBSEC-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=C(C#N)C(=O)NC)Cl)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C(\C#N)/C(=O)NC)Cl)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyano-N-methylprop-2-enamide

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